molecular formula C16H18N8O3 B4124333 N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-4-(1-methyl-6-oxopyridazin-4-yl)piperazine-1-carboxamide

N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-4-(1-methyl-6-oxopyridazin-4-yl)piperazine-1-carboxamide

Cat. No.: B4124333
M. Wt: 370.37 g/mol
InChI Key: WYVMYAYVEVOUEC-UHFFFAOYSA-N
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Description

N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-4-(1-methyl-6-oxopyridazin-4-yl)piperazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a furyl group, a triazole ring, a pyridazinone moiety, and a piperazine carboxamide group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-4-(1-methyl-6-oxopyridazin-4-yl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.

    Introduction of the furyl group: This step may involve a coupling reaction using a furyl halide and a suitable nucleophile.

    Synthesis of the pyridazinone moiety: This can be accomplished through a condensation reaction between a hydrazine derivative and a diketone.

    Formation of the piperazine carboxamide: This step involves the reaction of piperazine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-4-(1-methyl-6-oxopyridazin-4-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furyl group can be oxidized to form a furanone derivative.

    Reduction: The triazole ring can be reduced to form a dihydrotriazole derivative.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving triazole and pyridazinone moieties.

    Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-4-(1-methyl-6-oxopyridazin-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The triazole and pyridazinone moieties are known to interact with proteins, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-4-(1-methyl-6-oxopyridazin-4-yl)piperazine-1-carboxamide: shares similarities with other compounds containing triazole and pyridazinone moieties, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-4-(1-methyl-6-oxopyridazin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N8O3/c1-22-13(25)9-11(10-17-22)23-4-6-24(7-5-23)16(26)19-15-18-14(20-21-15)12-3-2-8-27-12/h2-3,8-10H,4-7H2,1H3,(H2,18,19,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVMYAYVEVOUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(C=N1)N2CCN(CC2)C(=O)NC3=NNC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-4-(1-methyl-6-oxopyridazin-4-yl)piperazine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-4-(1-methyl-6-oxopyridazin-4-yl)piperazine-1-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-4-(1-methyl-6-oxopyridazin-4-yl)piperazine-1-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-4-(1-methyl-6-oxopyridazin-4-yl)piperazine-1-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-4-(1-methyl-6-oxopyridazin-4-yl)piperazine-1-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-4-(1-methyl-6-oxopyridazin-4-yl)piperazine-1-carboxamide

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